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molecular formula C18H15ClN4O2 B8318711 4-[3-Chloro-4-(benzyloxy)anilino]-6-aminopyrimidine-5-carbaldehyde

4-[3-Chloro-4-(benzyloxy)anilino]-6-aminopyrimidine-5-carbaldehyde

Cat. No. B8318711
M. Wt: 354.8 g/mol
InChI Key: ZHAHSGZKQQBJOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08278446B2

Procedure details

In a 3-necked round bottom flask equipped with a thermal couple, an overhead stirrer and a condenser was added 4-amino-6-chloro-pyrimidine-5-carbaldehyde Cpd 1a (3.23 g, 19.0 mmol), 4-benzyloxy-3-chloro-phenylamine Cpd 1b (4.24 g, 18.1 mmol), 2-methoxyethanol (27 ml) and water (3 ml). The mixture was stirred at room temperature and a 6N HCl solution (0.30 ml, 0.10 eq.) was added. The mixture was heated to 80° C. for 1-2 hours until the starting materials were consumed. The mixture was cooled to room temperature and 6 N NaOH solution (3.3 ml) and water (8 ml) were added. The mixture was cooled to room temperature again and the solid was collected by vacuum filtration. The reaction flask was rinsed by 1:1 EtOH:water (2×10 ml) and the rinses were used to wash the filter cake. The filter cake was further washed by 1:1 EtOH:water (2×10 ml), suction dried, dried in an vacuum oven at 60° C. under house vacuum to afford the title Compound 1c free base as a light yellow solid (6.06 g). 1H NMR (400 MHz, DMSO-d6) δ 10.66 (s, 1H), 10.14 (s, 1H), 8.11 (s, 1H), 7.90 (bs, 1H), 7.88 (d, J=2.0 Hz, 1H), 7.48-7.32 (m, 5H), 7.21 (d, J=8.0 Hz, 1H), 5.20 (s, 2H), 3.24 (bs, 2H); mp 206° C. (by DSC).
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1b
Quantity
4.24 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([CH:8]=[O:9])=[C:6](Cl)[N:5]=[CH:4][N:3]=1.[CH2:11]([O:18][C:19]1[CH:24]=[CH:23][C:22]([NH2:25])=[CH:21][C:20]=1[Cl:26])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.COCCO.Cl>O>[NH2:1][C:2]1[C:7]([CH:8]=[O:9])=[C:6]([NH:25][C:22]2[CH:23]=[CH:24][C:19]([O:18][CH2:11][C:12]3[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=3)=[C:20]([Cl:26])[CH:21]=2)[N:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
3.23 g
Type
reactant
Smiles
NC1=NC=NC(=C1C=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)N)Cl
Name
1b
Quantity
4.24 g
Type
reactant
Smiles
Name
Quantity
27 mL
Type
reactant
Smiles
COCCO
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 3-necked round bottom flask equipped with a thermal couple, an overhead stirrer and a condenser
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 80° C. for 1-2 hours until the starting materials
Duration
1.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
were consumed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
6 N NaOH solution (3.3 ml) and water (8 ml) were added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature again
FILTRATION
Type
FILTRATION
Details
the solid was collected by vacuum filtration
WASH
Type
WASH
Details
The reaction flask was rinsed by 1:1 EtOH
WASH
Type
WASH
Details
to wash the filter cake
WASH
Type
WASH
Details
The filter cake was further washed by 1:1 EtOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water (2×10 ml), suction dried
CUSTOM
Type
CUSTOM
Details
dried in an vacuum oven at 60° C. under house vacuum

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=NC(=C1C=O)NC1=CC(=C(C=C1)OCC1=CC=CC=C1)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6.06 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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